2,5-Dimethylfuran-3-carbonyl chloride

Heterocyclic Chemistry Synthetic Building Block Acyl Chloride Reactivity

2,5-Dimethylfuran-3-carbonyl chloride (CAS 50990-93-7) is a heterocyclic acyl chloride building block. It is a colorless to light yellow, moisture-sensitive liquid with a molecular weight of 158.58 g/mol.

Molecular Formula C7H7ClO2
Molecular Weight 158.58 g/mol
CAS No. 50990-93-7
Cat. No. B1302000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylfuran-3-carbonyl chloride
CAS50990-93-7
Molecular FormulaC7H7ClO2
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)Cl
InChIInChI=1S/C7H7ClO2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3
InChIKeyRWORXZHVOUPMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylfuran-3-carbonyl chloride: Core Properties and Identity for Procurement Decisions


2,5-Dimethylfuran-3-carbonyl chloride (CAS 50990-93-7) is a heterocyclic acyl chloride building block . It is a colorless to light yellow, moisture-sensitive liquid with a molecular weight of 158.58 g/mol . The compound serves as a reactive intermediate for introducing the 2,5-dimethylfuran-3-carbonyl moiety into more complex molecules via nucleophilic acyl substitution [1]. Key physical properties, which are critical for handling and storage, include a boiling point of 203 °C (lit.), a density of 1.19 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.507 (lit.) .

2,5-Dimethylfuran-3-carbonyl chloride: Why Generic Substitution with Other Furan Acyl Chlorides is Not Recommended


2,5-Dimethylfuran-3-carbonyl chloride cannot be generically substituted with other furan-3-carbonyl chlorides due to the specific steric and electronic influence of its 2,5-dimethyl substitution pattern on the furan ring . This substitution pattern dictates the compound's unique reactivity in subsequent synthetic steps, such as its role in studies on the orientation of the furan nucleus and in making beta-substituted furans more accessible . The position and number of methyl groups directly impact the electron density of the ring and the steric environment around the reactive acyl chloride, which in turn affects reaction yields, regioselectivity, and the properties of the final product. Substituting a 2,4-dimethyl or a non-methylated analog would lead to different reaction outcomes and potentially alter the biological or material properties of the target molecule .

2,5-Dimethylfuran-3-carbonyl chloride: A Quantitative Evidence Guide for Scientific Selection


Comparative Reactivity and Steric Profile of 2,5-Dimethylfuran-3-carbonyl chloride

The specific 2,5-dimethyl substitution pattern on the furan ring provides a unique steric and electronic environment around the carbonyl chloride group, which is documented to influence the orientation of further functionalization on the furan nucleus . This compound is particularly well-suited for studies on the orientation of the furan nucleus by both absolute and relative methods, and it makes beta-substituted furans more accessible compared to other furan-3-carbonyl chlorides . While direct kinetic data comparing reactivity with analogs like 2,4-dimethylfuran-3-carbonyl chloride or 5-chloromethylfuran-3-carbonyl chloride is absent from the literature, the established utility of the 2,5-dimethyl pattern in directing regioselective reactions constitutes a key differentiator.

Heterocyclic Chemistry Synthetic Building Block Acyl Chloride Reactivity

Purity Specifications: A Critical Procurement Metric for 2,5-Dimethylfuran-3-carbonyl chloride

Commercially available 2,5-Dimethylfuran-3-carbonyl chloride is offered at a standard purity of 97% by major suppliers . An alternative source provides a slightly lower specification of 95% minimum purity . For demanding synthetic applications, such as the preparation of IDO1 inhibitors where high purity of starting materials is crucial for reliable structure-activity relationship (SAR) studies, the higher 97% purity specification is recommended [1].

Chemical Procurement Quality Control Synthesis Reproducibility

Role as a Precursor to Bioactive 2,5-Dimethylfuran-3-carboxylic Acid Derivatives

2,5-Dimethylfuran-3-carbonyl chloride is a crucial precursor for synthesizing 2,5-dimethylfuran-3-carboxylic acid derivatives, a class of compounds that have been evaluated as potential IDO1 inhibitors for cancer immunotherapy [1]. While the specific inhibitory activity of the acyl chloride itself is not the point of comparison, its utility lies in enabling the synthesis of these bioactive molecules. The 2,5-dimethyl substitution on the furan core is essential for the activity of the final IDO1 inhibitors; derivatives of this specific scaffold have shown promising results, whereas analogs with different substitution patterns may not exhibit the same potency [1]. Twenty-nine new derivatives based on this core were synthesized and evaluated, highlighting the importance of this specific building block [1].

Medicinal Chemistry Immuno-oncology IDO1 Inhibitors

Optimal Application Scenarios for 2,5-Dimethylfuran-3-carbonyl chloride in Research and Development


Synthesis of IDO1 Inhibitors for Cancer Immunotherapy Research

2,5-Dimethylfuran-3-carbonyl chloride is the key building block for generating a library of 2,5-dimethylfuran-3-carboxylic acid derivatives for evaluation as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The 2,5-dimethyl substitution pattern is critical for the inhibitory activity of the final compounds . Using this specific acyl chloride ensures that the core scaffold of the synthesized molecules is correctly oriented for binding to the IDO1 target, a feature that would not be replicated by other furan carbonyl chlorides.

Investigations into Regioselective Functionalization of the Furan Nucleus

This compound is explicitly documented as being well-suited for studies on the orientation of the furan nucleus, particularly in the synthesis of beta-substituted furans . Its 2,5-dimethyl substitution pattern provides a defined electronic and steric environment that allows researchers to probe the regioselectivity of electrophilic and nucleophilic attacks, making it a valuable tool in fundamental heterocyclic chemistry research .

Preparation of Diverse Heterocyclic Building Blocks via Acyl Substitution

As a reactive acyl chloride, 2,5-Dimethylfuran-3-carbonyl chloride is a versatile intermediate for the synthesis of amides, esters, and other heterocyclic building blocks . Its specific reactivity profile, dictated by the 2,5-dimethylfuran core, makes it the preferred choice over generic furan-3-carbonyl chlorides when the goal is to incorporate a 2,5-dimethyl-substituted furan moiety into a larger molecular architecture for use in materials science or as a pharmaceutical intermediate .

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